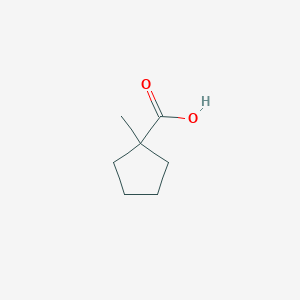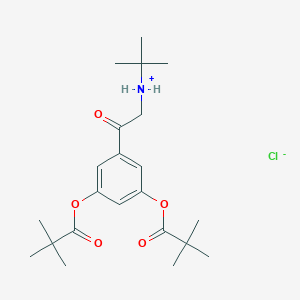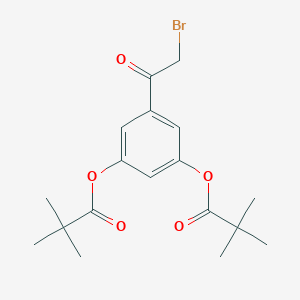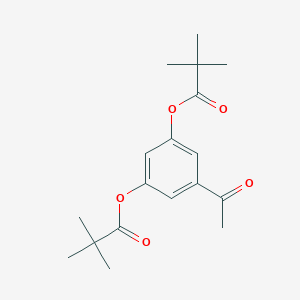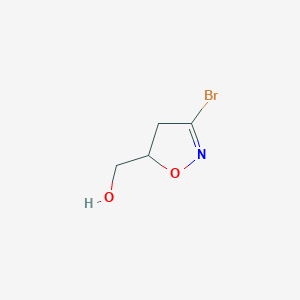
(S)-Venlafaxine
概述
描述
(S)-Venlafaxine, a phenylethylamine derivative, is known for its role in facilitating neurotransmission within the brain. It achieves this by inhibiting the presynaptic reuptake of serotonin (5-HT) and noradrenaline (norepinephrine), making it a valuable agent in the pharmacological management of depression. Its clinical efficacy and tolerability have been well-documented, showing significant effectiveness over placebo and comparability with other antidepressants such as imipramine, clomipramine, trazodone, or fluoxetine. Venlafaxine is distinguished by its good tolerability profile, minimal anticholinergic, and CNS adverse effects, and a low impact on cardiac conduction, despite some reports of modest blood pressure increases at high doses (Holliday & Benfield, 2012).
Synthesis Analysis
The detailed synthesis process of (S)-Venlafaxine is not directly covered in the available literature. However, understanding its chemical synthesis is crucial for producing the active pharmaceutical ingredient (API) with high purity and yield. The synthesis typically involves complex organic reactions to form the phenylethylamine core structure, critical for its biological activity.
Molecular Structure Analysis
(S)-Venlafaxine's molecular structure is characterized by a bicyclic phenylethylamine backbone, which is structurally distinct from other antidepressants on the market. This unique structure is crucial for its mechanism of action, facilitating its dual reuptake inhibition of serotonin and norepinephrine (Dubey et al., 2020).
作用机制
Target of Action
(S)-Venlafaxine, also known as Venlafaxine, is a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI). Its primary targets are the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are responsible for the reuptake of serotonin and norepinephrine, respectively, in the synaptic cleft .
Mode of Action
Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced serotonergic and noradrenergic neurotransmission, which is thought to be the mechanism underlying its antidepressant effects .
Biochemical Pathways
The increased levels of serotonin and norepinephrine in the synaptic cleft can stimulate postsynaptic receptors, leading to various downstream effects. For instance, the stimulation of postsynaptic serotonin receptors can activate various intracellular signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which can lead to changes in gene expression and synaptic plasticity .
Pharmacokinetics
Venlafaxine is well absorbed after oral administration and undergoes extensive first-pass metabolism in the liver. It is primarily metabolized by the cytochrome P450 system to its active metabolite, O-desmethylvenlafaxine (ODV), which also inhibits the reuptake of serotonin and norepinephrine. Both venlafaxine and ODV are then eliminated through the kidneys .
Result of Action
The increased serotonergic and noradrenergic neurotransmission resulting from the action of venlafaxine can lead to improved mood and reduced symptoms of depression. It can also cause various side effects, such as nausea, dry mouth, and increased blood pressure .
Action Environment
The action, efficacy, and stability of venlafaxine can be influenced by various environmental factors. For instance, the absorption and metabolism of venlafaxine can be affected by the individual’s diet and liver function. Moreover, the drug’s efficacy can be influenced by the individual’s genetic makeup, such as polymorphisms in the genes encoding for its target transporters .
安全和危害
未来方向
A range of effective treatments for Generalized Anxiety Disorder (GAD) are available, particularly duloxetine, escitalopram, pregabalin, quetiapine, and venlafaxine. There is a limited evidence base to support the further pharmacological management of patients with GAD who have not responded to initial treatment . The potential of several compounds including certain psychedelics, ketamine, oxytocin, and agents modulating the orexin, endocannabinoid, and immune systems merits further study .
属性
IUPAC Name |
1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904847 | |
| Record name | (S)-Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Venlafaxine | |
CAS RN |
93413-44-6 | |
| Record name | Venlafaxine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VENLAFAXINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FIM3PQD9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While both enantiomers of venlafaxine act as serotonin-norepinephrine reuptake inhibitors (SNRIs), the specific contribution of (S)-venlafaxine to the overall therapeutic effect is not fully elucidated in the provided research. Further studies focusing on the individual enantiomers are needed to understand their distinct pharmacological profiles. [, ]
ANone: Although the provided research doesn't explicitly state the molecular formula and weight of (S)-venlafaxine, it does mention the use of various analytical techniques like HPLC-MS/MS to characterize and quantify the enantiomer. [] These techniques provide information about the compound's mass-to-charge ratio and fragmentation patterns, which are crucial for structural elucidation.
ANone: Yes, research indicates that the cytochrome P450 enzyme, specifically CYP2D6, exhibits stereoselectivity towards (R)-venlafaxine in its O-demethylation metabolic pathway. This means (R)-venlafaxine is metabolized at a faster rate compared to (S)-venlafaxine by this specific enzyme. [, , ]
ANone: The preferential metabolism of (R)-venlafaxine by CYP2D6 leads to significant differences in the pharmacokinetic profiles of the two enantiomers. Studies show a nine-fold higher oral clearance of (R)-venlafaxine compared to (S)-venlafaxine in individuals categorized as extensive CYP2D6 metabolizers. []
ANone: The clinical significance of the stereoselective metabolism of venlafaxine, particularly concerning potential differences in efficacy or side effects between the enantiomers, requires further investigation. []
ANone: Research shows that co-administration of drugs like quinidine, a potent CYP2D6 inhibitor, can significantly decrease the oral clearance of both (R)- and (S)-venlafaxine. This highlights the potential for clinically relevant drug-drug interactions influencing venlafaxine's pharmacokinetics. [, ]
ANone: Yes, studies using marine medaka (Oryzias melastigma) provide insights into the enantioselective uptake and depuration kinetics of venlafaxine enantiomers, highlighting the importance of considering chirality in environmental risk assessments. []
ANone: Yes, the study observed a higher bioaccumulation potential for (S)-venlafaxine compared to (R)-venlafaxine in the whole-fish analysis. This highlights the potential for enantioselective toxicity and emphasizes the need for further research in this area. []
ANone: Yes, the study identified N,O-Didesmethyl-venlafaxine (NODDV) and N-desmethyl-venlafaxine (NDV) as the main metabolites of venlafaxine. Interestingly, the ratio of NODDV to NDV differed depending on the enantiomer, suggesting potential differences in metabolic pathways. []
ANone: The research employed several advanced analytical methods, including stereospecific high-performance liquid chromatography (HPLC) [], HPLC-MS/MS [], and chiral derivatization techniques [], to accurately measure and differentiate between (S)- and (R)-venlafaxine in various biological matrices.
ANone: While the provided research primarily focuses on (S)-venlafaxine in the context of venlafaxine's use as an antidepressant, one study investigates the interaction between racemic venlafaxine and DNA. [] This suggests potential avenues for future research exploring other biological activities of venlafaxine enantiomers.
ANone: Yes, research highlights the development of a novel enantioselective synthetic route for producing (S)-venlafaxine with high enantiomeric purity, utilizing cooperative isothiourea and Brønsted acid catalysis. [, ] This breakthrough opens up new possibilities for studying the specific properties and applications of this enantiomer.
ANone: Yes, one study compared the efficacy of venlafaxine with fluoxetine, another commonly prescribed antidepressant, for treating major depressive disorder with melancholic features. [] This comparative study provides valuable insights into the relative effectiveness of different treatment options.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-hydroxy-5-methylisoxazol-4-YL]propanoate](/img/structure/B17086.png)




![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)
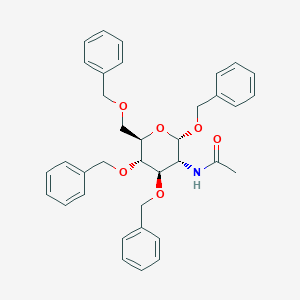
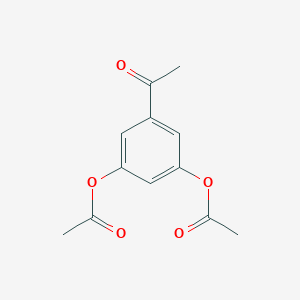
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
